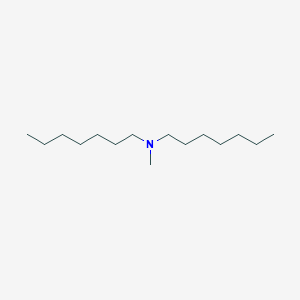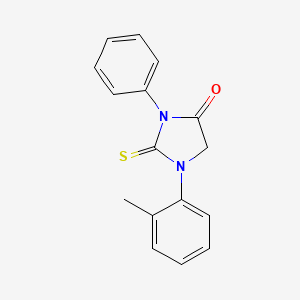
1,2-diethylbenzene;1,3-diethylbenzene;1,4-diethylbenzene
概要
説明
Diethylbenzene is an organic compound with the chemical formula C₆H₄(C₂H₅)₂. It consists of a benzene ring with two ethyl substituents. There are three isomers of diethylbenzene: ortho-diethylbenzene (1,2-diethylbenzene), meta-diethylbenzene (1,3-diethylbenzene), and para-diethylbenzene (1,4-diethylbenzene). The meta and para isomers have greater commercial significance. Diethylbenzene is a colorless liquid and is used in various industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
Diethylbenzene is primarily produced as a side product during the alkylation of benzene with ethylene, which is a two-step process. The first step involves the production of ethylbenzene:
C6H6+C2H4→C6H5C2H5
In the second step, ethylbenzene undergoes further alkylation with ethylene to produce diethylbenzene:
C6H5C2H5+C2H4→C6H4(C2H5)2
This reaction is typically carried out using shape-selective zeolite catalysts to produce the para isomer with high selectivity .
Industrial Production Methods
In industrial settings, diethylbenzene is often recycled by transalkylation to produce ethylbenzene:
C6H4(C2H5)2+C6H6→2C6H5C2H5
This process helps in optimizing the production of ethylbenzene, which is a precursor to styrene .
化学反応の分析
Types of Reactions
Diethylbenzene undergoes various chemical reactions, including:
Oxidation: Diethylbenzene can be oxidized to produce diethylbenzene hydroperoxide.
Reduction: Reduction reactions can convert diethylbenzene to ethylcyclohexane.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Hydrogenation reactions using catalysts such as palladium or platinum.
Substitution: Reagents like halogens (chlorine, bromine) and acids (sulfuric acid) are used in electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Diethylbenzene hydroperoxide.
Reduction: Ethylcyclohexane.
Substitution: Various substituted diethylbenzenes depending on the reagents used.
科学的研究の応用
Diethylbenzene has several scientific research applications:
Chemistry: Used as a solvent and as an intermediate in the synthesis of other organic compounds.
Biology: Employed in the study of metabolic pathways and enzyme reactions.
Medicine: Utilized in the development of pharmaceuticals and as a solvent in drug formulation.
作用機序
The mechanism of action of diethylbenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, diethylbenzene acts as a nucleophile, where the benzene ring donates electrons to an electrophile, forming a cationic intermediate. This intermediate then undergoes deprotonation to regenerate the aromatic ring with the new substituent attached .
類似化合物との比較
Similar Compounds
Ethylbenzene: C₆H₅C₂H₅
Propylbenzene: C₆H₅C₃H₇
Butylbenzene: C₆H₅C₄H₉
Uniqueness
Diethylbenzene is unique due to the presence of two ethyl groups on the benzene ring, which influences its chemical reactivity and physical properties. Compared to ethylbenzene, diethylbenzene has a higher boiling point and different solubility characteristics. Its applications also differ, with diethylbenzene being more commonly used as a solvent and in heat transfer fluids, while ethylbenzene is primarily used as a precursor to styrene .
特性
IUPAC Name |
1,2-diethylbenzene;1,3-diethylbenzene;1,4-diethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C10H14/c1-3-9-5-7-10(4-2)8-6-9;1-3-9-6-5-7-10(4-2)8-9;1-3-9-7-5-6-8-10(9)4-2/h3*5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPVGKJITDSUFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC.CCC1=CC(=CC=C1)CC.CCC1=CC=CC=C1CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-amino-5-ethyl-N-propyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B8006346.png)




![4-[2-(2-hydroxyethyl)-2H-tetrazol-5-yl]-2-methoxyphenol](/img/structure/B8006411.png)

![1,3,4,8,12-pentazatricyclo[7.3.0.02,6]dodeca-2,5,7,9,11-pentaen-5-amine](/img/structure/B8006421.png)


